molecular formula C16H19N3O B034050 N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide CAS No. 100311-39-5

N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide

Katalognummer: B034050
CAS-Nummer: 100311-39-5
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: USQXRGHVIIXWOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE: is a chemical compound with the molecular formula C16H19N3O It is a derivative of benzoic acid and contains a hydrazide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE typically involves the reaction of benzoic acid derivatives with hydrazine derivatives. One common method is the condensation reaction between 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZINE and benzoic acid under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

    BENZOIC ACID HYDRAZIDE: A simpler derivative with similar chemical properties but lacking the dimethylamino group.

    2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZINE: A related compound with a similar structure but different functional groups.

Uniqueness: BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE is unique due to the presence of both the benzoic acid and dimethylamino groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

100311-39-5

Molekularformel

C16H19N3O

Molekulargewicht

269.34 g/mol

IUPAC-Name

N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide

InChI

InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H,18,20)

InChI-Schlüssel

USQXRGHVIIXWOG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2

Kanonische SMILES

CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2

Synonyme

BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.